![molecular formula C10H8N4O2S B14648995 Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate CAS No. 54029-11-7](/img/structure/B14648995.png)
Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including fungicidal, bactericidal, and insecticidal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the photo- and electrochemical thiocyanation of benzimidazole derivatives . This process involves the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate. The reaction conditions often include the use of visible light and electricity, making it an environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical reactors to ensure efficient thiocyanation. The use of renewable energy sources for the electrochemical process can further enhance the sustainability of the production method.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanato group can yield thiol derivatives.
Substitution: The thiocyanato group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include sulfonyl, thiol, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzimidazole derivatives.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate involves its interaction with cellular microtubules. It binds to the colchicine binding site on microtubules, disrupting their function and leading to cell cycle arrest and apoptosis . This mechanism is particularly effective in cancer cells, where it induces cell death through both p53-dependent and p53-independent pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbendazim: Another benzimidazole derivative with fungicidal properties.
Thiabendazole: Known for its antifungal and anthelmintic activities.
Albendazole: Used as an anthelmintic agent in medicine.
Uniqueness
Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate is unique due to its thiocyanato group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. Its ability to disrupt microtubules and induce cell death in cancer cells sets it apart from other similar compounds .
Propriétés
Numéro CAS |
54029-11-7 |
|---|---|
Formule moléculaire |
C10H8N4O2S |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
methyl N-(6-thiocyanato-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C10H8N4O2S/c1-16-10(15)14-9-12-7-3-2-6(17-5-11)4-8(7)13-9/h2-4H,1H3,(H2,12,13,14,15) |
Clé InChI |
DVBYHIVOKDDEIX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


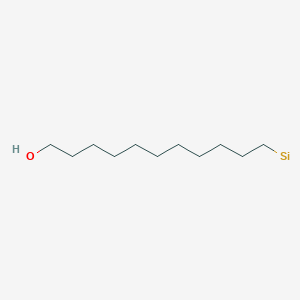


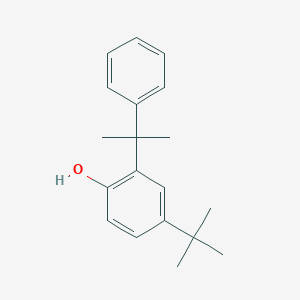
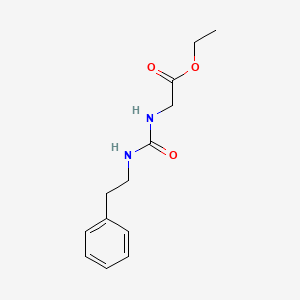

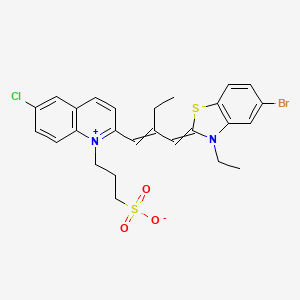

![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
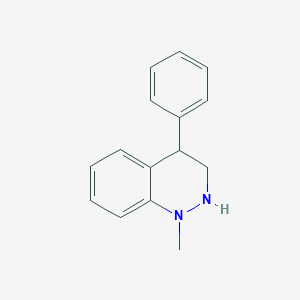
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
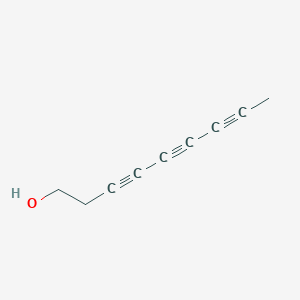
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)

